molecular formula C11H21NO B13980541 2-Isopropyl-8-oxa-2-azaspiro[4.5]decane

2-Isopropyl-8-oxa-2-azaspiro[4.5]decane

Cat. No.: B13980541
M. Wt: 183.29 g/mol
InChI Key: ODAVPQOTDHQFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-8-oxa-2-azaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-8-oxa-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds under specific conditions to form the desired spiro compound . The process is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-8-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Isopropyl-8-oxa-2-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a scaffold in drug design due to its structural rigidity.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Isopropyl-8-oxa-2-azaspiro[4.5]decane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    8-Oxa-2-azaspiro[4.5]decane: Lacks the isopropyl group but shares the core spiro structure.

    2-Oxa-8-azaspiro[4.5]decane: Similar spiro structure with different substituents.

    2-Isopropyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid: Contains an additional carboxylic acid group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-propan-2-yl-8-oxa-2-azaspiro[4.5]decane

InChI

InChI=1S/C11H21NO/c1-10(2)12-6-3-11(9-12)4-7-13-8-5-11/h10H,3-9H2,1-2H3

InChI Key

ODAVPQOTDHQFRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.